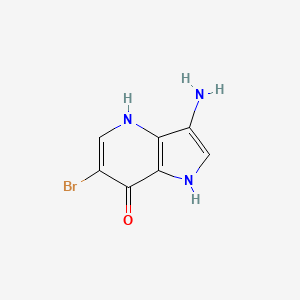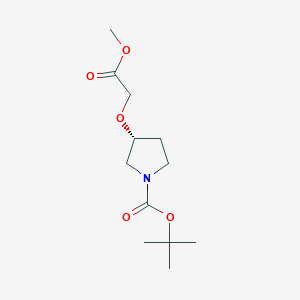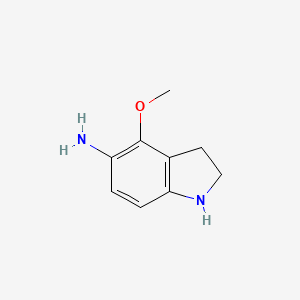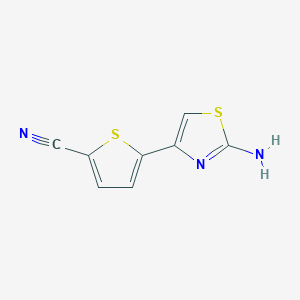
1-Benzyl-décahydro-1,6-naphthyridine
Vue d'ensemble
Description
1-Benzyl-decahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-decahydro-1,6-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-decahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-decahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La 1-Benzyl-décahydro-1,6-naphthyridine a montré un potentiel prometteur dans le domaine de l'oncologie. Des recherches indiquent que les dérivés de la 1,6-naphthyridine présentent des propriétés anticancéreuses . Ces composés ont été étudiés pour leur efficacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose dans diverses lignées de cellules cancéreuses. Les études de relation structure-activité (SAR) et de modélisation moléculaire ont été essentielles pour comprendre leur mécanisme d'action.
Propriétés anti-VIH
Le potentiel du composé s'étend aux applications antivirales, en particulier contre le virus de l'immunodéficience humaine (VIH). Des études suggèrent que les dérivés de la 1,6-naphthyridine peuvent inhiber les enzymes essentielles au cycle de vie du VIH, offrant une voie pour le développement de nouveaux médicaments anti-VIH .
Applications antimicrobiennes
Dans le domaine des maladies infectieuses, les dérivés de la this compound ont été explorés pour leurs activités antimicrobiennes. Ils ont été testés contre une variété de pathogènes bactériens et fongiques, montrant une efficacité à inhiber la croissance microbienne .
Utilisations analgésiques
Les propriétés analgésiques des dérivés de la 1,6-naphthyridine en font des candidats pour la recherche sur la gestion de la douleur. Leur capacité à moduler les récepteurs de la douleur pourrait conduire au développement de nouveaux analgésiques avec potentiellement moins d'effets secondaires .
Effets anti-inflammatoires
Le potentiel anti-inflammatoire de la this compound est un autre domaine d'intérêt. En ciblant les voies inflammatoires, ces composés pourraient contribuer aux traitements des maladies inflammatoires chroniques .
Capacités antioxydantes
Le stress oxydatif est impliqué dans de nombreuses maladies, et les dérivés de la 1,6-naphthyridine ont montré des propriétés antioxydantes. Cela suggère qu'ils pourraient jouer un rôle dans la prévention ou le traitement des affections causées par des dommages oxydatifs .
Synthèse de chimie verte
Un aspect écologique de la this compound est sa synthèse. Des avancées récentes en chimie de la meule ont permis la synthèse sans solvant et sans catalyseur de dérivés de la 1,6-naphthyridine, marquant une avancée significative vers des processus chimiques plus écologiques .
Applications photophysiques
Enfin, les propriétés photophysiques des naphthyridines sont exploitées dans diverses applications industrielles et diagnostiques. Leurs caractéristiques uniques d'absorption et d'émission de lumière les rendent adaptées à une utilisation dans les matériaux optiques et les sondes fluorescentes .
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-decahydro-1,6-naphthyridine is c-Met kinase , a protein that plays a crucial role in cancer cell proliferation and survival . This compound has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .
Mode of Action
1-Benzyl-decahydro-1,6-naphthyridine interacts with its target, c-Met kinase, by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction results in the development of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones, which act as a class II c-Met kinase inhibitor .
Biochemical Pathways
Given its role as a c-met kinase inhibitor, it can be inferred that it affects the pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
The primary result of the action of 1-Benzyl-decahydro-1,6-naphthyridine is the inhibition of c-Met kinase, leading to a decrease in cancer cell proliferation and survival . This makes it a potential candidate for anticancer therapy .
Analyse Biochimique
Biochemical Properties
1-Benzyl-decahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The interaction between 1-Benzyl-decahydro-1,6-naphthyridine and c-Met kinase involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent kinase inhibitors . Additionally, 1-Benzyl-decahydro-1,6-naphthyridine has shown potential in interacting with other biomolecules, contributing to its diverse biological activities.
Cellular Effects
The effects of 1-Benzyl-decahydro-1,6-naphthyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation and metastasis . Furthermore, 1-Benzyl-decahydro-1,6-naphthyridine has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 1-Benzyl-decahydro-1,6-naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit c-Met kinase is a key aspect of its molecular mechanism . This inhibition occurs through the binding of 1-Benzyl-decahydro-1,6-naphthyridine to the kinase’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 1-Benzyl-decahydro-1,6-naphthyridine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-decahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-decahydro-1,6-naphthyridine remains stable under normal storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 1-Benzyl-decahydro-1,6-naphthyridine in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 1-Benzyl-decahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-Benzyl-decahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. The interaction of 1-Benzyl-decahydro-1,6-naphthyridine with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of 1-Benzyl-decahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may aid in the compound’s localization and accumulation within specific tissues, enhancing its therapeutic effects. The distribution of 1-Benzyl-decahydro-1,6-naphthyridine is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
1-Benzyl-decahydro-1,6-naphthyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with nuclear receptors and transcription factors, influencing gene expression. Understanding the subcellular localization of 1-Benzyl-decahydro-1,6-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-benzyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-14-11-16-9-8-15(14)17/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUPQXQHUBGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256842 | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-33-5 | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-decahydro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)








